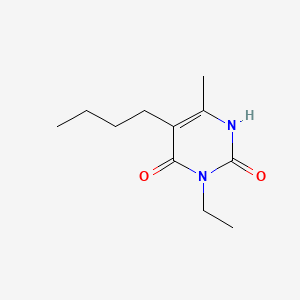

5-Butyl-3-ethyl-6-methyluracil

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91216-49-8 |

|---|---|

Molecular Formula |

C11H18N2O2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-butyl-3-ethyl-6-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H18N2O2/c1-4-6-7-9-8(3)12-11(15)13(5-2)10(9)14/h4-7H2,1-3H3,(H,12,15) |

InChI Key |

STIRJGHZAQEXHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC(=O)N(C1=O)CC)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Uracil Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 5-Butyl-3-ethyl-6-methyluracil, a combination of ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the butyl, ethyl, and methyl groups, as well as any protons on the uracil (B121893) ring itself.

Based on data from similar structures like 1-Butyl-6-methyluracil (B86784) and 3-Butyl-6-methyluracil, the chemical shifts (δ) for the protons in this compound are predicted as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₂-CH₃ (Ethyl) | ~ 3.9 - 4.1 | Quartet (q) | ~ 7.0 |

| -CH₂-CH₂-CH₂-CH₃ (Butyl at C5) | ~ 2.2 - 2.4 | Triplet (t) | ~ 7.5 |

| C6-CH₃ (Methyl) | ~ 2.1 - 2.3 | Singlet (s) | - |

| -CH₂-CH₂-CH₂-CH₃ (Butyl at C5) | ~ 1.4 - 1.6 | Sextet | ~ 7.5 |

| -CH₂-CH₂-CH₂-CH₃ (Butyl at C5) | ~ 1.2 - 1.4 | Sextet | ~ 7.5 |

| N-CH₂-CH₃ (Ethyl) | ~ 1.1 - 1.3 | Triplet (t) | ~ 7.0 |

| -CH₂-CH₂-CH₂-CH₃ (Butyl at C5) | ~ 0.8 - 1.0 | Triplet (t) | ~ 7.3 |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are estimations based on related compounds.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The estimated chemical shifts for the carbon atoms are detailed in the table below, extrapolated from data for related uracil derivatives academie-sciences.fr:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~ 151 - 154 |

| C4 (C=O) | ~ 163 - 165 |

| C5 | ~ 110 - 112 |

| C6 | ~ 150 - 152 |

| C6-CH₃ | ~ 18 - 20 |

| N-CH₂ (Ethyl) | ~ 40 - 42 |

| N-CH₂-CH₃ (Ethyl) | ~ 13 - 15 |

| C5-CH₂ (Butyl) | ~ 28 - 30 |

| C5-CH₂-CH₂ (Butyl) | ~ 30 - 32 |

| C5-CH₂-CH₂-CH₂ (Butyl) | ~ 22 - 24 |

| C5-CH₂-CH₂-CH₂-CH₃ (Butyl) | ~ 13 - 14 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) and are estimations based on related compounds.

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR, it can provide crucial information about the nitrogen atoms in the uracil ring. For this compound, two distinct ¹⁵N signals would be expected for the N1 and N3 atoms.

Due to the scarcity of ¹⁵N NMR data for closely related compounds, precise chemical shift prediction is challenging. However, based on general trends for substituted uracils, the N1 and N3 chemical shifts would likely fall in the range of 130-180 ppm relative to a standard such as nitromethane. The substitution pattern at N3 (ethyl group) and the electronic effects of the butyl and methyl groups at C5 and C6, respectively, would influence the exact chemical shifts.

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, various two-dimensional (2D) NMR techniques would be employed. These experiments reveal correlations between nuclei, providing information about their connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons, confirming the spin systems of the butyl and ethyl groups. For example, the N-CH₂ protons of the ethyl group would show a cross-peak with the -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for establishing the connectivity across multiple bonds. For instance, it would show correlations between the C6-CH₃ protons and the C5 and C6 carbons, and between the N-CH₂ protons of the ethyl group and the C2 and C4 carbons of the uracil ring, thus confirming the positions of the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule. The predicted characteristic IR absorption bands are listed below, based on typical values for substituted uracils academie-sciences.fr:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (if present, residual from synthesis) | ~ 3100 - 3300 | Medium |

| C-H Stretching (Aliphatic) | ~ 2850 - 3000 | Strong |

| C=O Stretching (Amide I) | ~ 1650 - 1720 | Strong, two distinct bands |

| C=C Stretching (Ring) | ~ 1600 - 1650 | Medium |

| C-N Stretching | ~ 1200 - 1350 | Medium |

The two distinct carbonyl (C=O) stretching bands are a hallmark of the uracil ring. The exact positions of these bands would be influenced by the electronic effects of the butyl, ethyl, and methyl substituents. The C-H stretching region would show multiple absorptions corresponding to the methyl and methylene (B1212753) groups of the alkyl chains.

Raman Spectroscopy Applications

The vibrational assignments are typically made using the group frequency approach, comparing the spectrum to those of well-studied, structurally related molecules like uracil, 5-methyluracil (thymine), and 6-methyluracil (B20015). ias.ac.inresearchgate.net The Raman spectrum of this compound would be characterized by vibrations of the pyrimidine (B1678525) ring, the carbonyl groups, and the various alkyl substituents.

Key vibrational modes expected for this compound include:

Ring Vibrations: The uracil ring exhibits several characteristic stretching and deformation modes. Bands in the 1200-1500 cm⁻¹ region are typically associated with C-C and C-N stretching motions within the ring. ias.ac.in

Carbonyl Stretching: Strong signals due to the C=O stretching vibrations are expected, typically found around 1600-1700 cm⁻¹. nih.gov

Alkyl Group Vibrations: The methyl, ethyl, and butyl groups introduce their own characteristic vibrations. For instance, symmetric and antisymmetric C-H stretching vibrations from the methyl groups are expected around 2870 cm⁻¹ and 2965 cm⁻¹, respectively. ias.ac.in C-H deformation modes for the alkyl chains would appear in the 1350-1470 cm⁻¹ region. ias.ac.in

The table below summarizes the expected characteristic Raman shifts for this compound based on data from related compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |

| C-H Stretching (Alkyl) | 2870 - 2970 | -CH₃, -C₂H₅, -C₄H₉ |

| C=O Stretching | 1600 - 1700 | Uracil Carbonyls |

| Ring Stretching | 1200 - 1500 | Pyrimidine Ring |

| CH₂/CH₃ Deformation | 1350 - 1470 | Alkyl Chains |

| Ring Breathing | 780 - 810 | Pyrimidine Ring |

This interactive table is based on typical vibrational frequencies for the specified functional groups and uracil derivatives. ias.ac.innih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of organic compounds. Various MS techniques can be applied to characterize this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and molecular formula of a compound with high confidence. For this compound, with the molecular formula C₁₁H₁₈N₂O₂, HRMS would distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass of the [M+H]⁺ ion of this compound is calculated to be 211.1441 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would confirm the molecular formula. This technique is often coupled with liquid chromatography (LC-HRMS) to provide separation and highly accurate mass detection simultaneously, as demonstrated in the analysis of other nucleobases and related compounds. researchgate.netnih.gov

In mass spectrometry, particularly with techniques like electron impact (EI) or tandem mass spectrometry (MS/MS), molecules are induced to break apart into characteristic fragment ions. The resulting fragmentation pattern is a valuable tool for structural elucidation.

For this compound, the fragmentation would likely involve cleavages at the alkyl substituents and within the uracil ring. Based on fragmentation patterns of similar structures, several key fragmentation pathways can be predicted: nih.govlibretexts.org

Alpha-Cleavage: Cleavage of the bond adjacent (alpha) to the nitrogen atom of the N3-ethyl group is a common pathway for amines and related structures, which would lead to the loss of a methyl radical (•CH₃) and the formation of a resonance-stabilized cation. youtube.com

Loss of Alkyl Chains: The C5-butyl group can be lost through various cleavages. A prominent fragment would likely correspond to the loss of a propyl radical (•C₃H₇) via cleavage of the Cβ-Cγ bond of the butyl chain, resulting in an [M-43]⁺ ion. Loss of the entire butyl group as a radical (•C₄H₉) would result in an [M-57]⁺ ion.

Ring Fragmentation: The uracil ring itself can undergo fragmentation, often through a retro-Diels-Alder reaction, leading to the loss of neutral molecules like isocyanic acid (HNCO). researchgate.net Studies on the uracil radical cation show key fragments at m/z 69 (C₃H₃NO⁺) and m/z 42 (C₂H₂O⁺), which may also be observed in the fragmentation of its substituted derivatives. researchgate.net

The following table outlines potential major fragments for this compound.

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 210 | [M]⁺• | Molecular Ion |

| 195 | [M - CH₃]⁺ | Alpha-cleavage at N3-ethyl group |

| 181 | [M - C₂H₅]⁺ | Loss of ethyl radical from N3 |

| 167 | [M - C₃H₇]⁺ | Loss of propyl radical from C5-butyl group |

| 153 | [M - C₄H₉]⁺ | Loss of butyl radical from C5 |

This interactive table presents predicted fragmentation patterns based on common mass spectrometry principles. youtube.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical compounds and organic molecules. It combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. tue.nl For this compound, LC-MS is ideal for assessing purity, confirming identity, and quantifying the compound in various matrices. nih.govsciex.com

A typical LC-MS method would involve reversed-phase chromatography to separate the target compound from synthesis precursors, by-products, and degradation products. nih.gov The identity of the eluting peak corresponding to this compound would be unequivocally confirmed by its mass spectrum, specifically the detection of its protonated molecular ion [M+H]⁺ at m/z 211. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation transitions. windows.netphenomenex.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly documented, studies on other 5-substituted uracils provide insight into its likely solid-state conformation and packing. rsc.orgresearchgate.net For example, the single-crystal X-ray determination of 5-ethyluracil (B24673) revealed specific hydrogen bonding motifs. rsc.org It is expected that this compound would also form hydrogen-bonded networks in the solid state, primarily involving the N1-H proton and the C4=O oxygen atom, creating dimers or ribbon-like structures. The bulky butyl and ethyl groups would significantly influence the crystal packing, likely leading to interdigitation of the alkyl chains to maximize van der Waals interactions and achieve efficient packing. researchgate.net Obtaining a single crystal suitable for X-ray diffraction would provide conclusive proof of its molecular structure and stereochemistry in the solid state.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the purification and analytical separation of this compound. High-performance liquid chromatography (HPLC) is the most common and versatile method for this purpose. helixchrom.comsielc.com

Reversed-Phase HPLC (RP-HPLC): Given the alkyl substituents on the uracil core, this compound is expected to have moderate lipophilicity, making it well-suited for separation by RP-HPLC. nih.gov A C18 (octadecylsilyl) stationary phase is typically employed. The mobile phase would likely consist of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation from more polar or more nonpolar impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): While uracil itself is very polar and often used as a void marker in RP-HPLC, the alkyl substitutions in this compound increase its retention. sielc.com However, HILIC could serve as an orthogonal separation technique if challenging separations from structurally similar impurities are required. helixchrom.com

The table below summarizes typical starting conditions for developing an HPLC separation method for this compound.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | C18, C8 | Primesep N, Amide, Cyano |

| Mobile Phase A | Water + 0.1% Formic Acid | Acetonitrile + 5% Water + 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol | Water + 10 mM Ammonium Acetate |

| Elution Mode | Gradient | Gradient |

| Detection | UV (approx. 250-270 nm), MS | UV, MS |

This interactive table outlines potential starting parameters for chromatographic method development. nih.govnih.govhelixchrom.comsielc.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

Detailed research findings, including specific retention times, column specifications, mobile phase compositions, and detector parameters for the HPLC analysis of this compound, are not available in the reviewed literature. While HPLC is a standard technique for the analysis and purification of uracil derivatives, the specific conditions required for this compound have not been published.

To illustrate the type of data that would be presented had it been available, the following table is a template.

| Parameter | Value |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection | Data not available |

| Retention Time | Data not available |

| Sample Purity | Data not available |

| Note: This table is a template and does not contain actual data for this compound. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Information regarding the use of Thin-Layer Chromatography (TLC) for monitoring chemical reactions involving this compound is not documented in accessible scientific sources. TLC is a common method to track the progress of a reaction by observing the disappearance of starting materials and the appearance of products. However, specific details such as the stationary phase, mobile phase (eluent), and the resulting Retention Factor (Rƒ) values for this compound and its potential precursors or byproducts are not available.

The following is a template of how such data would be presented.

| Compound | Stationary Phase | Mobile Phase | Rƒ Value |

| This compound | Data not available | Data not available | Data not available |

| Starting Material A | Data not available | Data not available | Data not available |

| Starting Material B | Data not available | Data not available | Data not available |

| Note: This table is a template and does not contain actual data. |

Computational and Theoretical Investigations of 5 Butyl 3 Ethyl 6 Methyluracil and Uracil Analogs

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These methods, based on the principles of quantum mechanics, are used to determine the geometric and electronic properties of molecules like 5-Butyl-3-ethyl-6-methyluracil.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying the electronic structure of molecules. austinpublishinggroup.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of systems, from small molecules to large biomolecular complexes. austinpublishinggroup.com DFT calculations for uracil (B121893) and its derivatives are routinely used to predict optimized geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net

In the context of this compound, DFT would be employed to determine key structural parameters such as bond lengths and angles. The reactivity of the molecule can be assessed by calculating global and local reactivity descriptors, which are derived from the molecule's electronic density. For instance, the B3LYP hybrid functional combined with basis sets like 6-31G* or 6-311++G(d,p) has been shown to provide reliable predictions for bond lengths, dipole moments, and harmonic stretching vibrations in uracil and 5-fluorouracil. researchgate.net Such studies provide a foundational understanding of how the alkyl substitutions on the uracil core influence its electronic distribution and chemical behavior. journaljpri.com

| Method/Functional | Basis Set | Typical Applications | Reference |

|---|---|---|---|

| B3LYP | 6-31+G(d,p) / 6-311+G(2d,p) | Geometry optimization, spectral analysis (NMR, IR, UV-Vis), electronic properties. | journaljpri.comnih.gov |

| B3PW91 | 6-31G* | Calculation of bond lengths, dipole moments, and harmonic vibrations. | researchgate.net |

| mPW1k | 6-31+G(d,p) | Investigation of reaction mechanisms and energy barriers. | researchgate.net |

| M06-2X | 6-311++G(d,p) | Accurate energy predictions for tautomers and conformers. | nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy for certain molecular properties. jocpr.com

For uracil and its analogs, ab initio calculations have been crucial for understanding intermolecular interactions, such as hydrogen bonding in uracil-water complexes. jocpr.comacs.org Studies using MP2 with the 6-31+G(d,p) basis set have been performed to fully optimize the geometries of uracil derivatives in different solvent systems. nih.gov These calculations are essential for accurately predicting the stability and properties of different molecular conformations and for studying phenomena like the electronic excitations in methyl-substituted uracils. nih.gov For a molecule like this compound, ab initio methods would be valuable for obtaining benchmark geometries and energies, which can then be used to validate less computationally expensive DFT methods. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. austinpublishinggroup.commaterialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. austinpublishinggroup.com A smaller gap generally implies higher reactivity. austinpublishinggroup.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| Energy Gap (ΔE) | 4.52 |

| Data for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, calculated at the B3LYP/6-311G(d,p) level, provided for illustrative purposes. materialsciencejournal.org |

The distribution of electrons within a molecule dictates its electrostatic potential, which is crucial for understanding intermolecular interactions like hydrogen bonding and for predicting reactive sites. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecular surface. nih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For uracil and its derivatives, the electronegative oxygen and nitrogen atoms of the pyrimidine (B1678525) ring create regions of strong negative potential, making them hydrogen bond acceptors. rsc.org The hydrogen atoms attached to nitrogen, in turn, are sites of positive potential and act as hydrogen bond donors. rsc.org Analysis of the MEP for this compound would reveal how the alkyl substituents modify this potential map, influencing its interaction with biological targets or solvent molecules.

Uracil and many of its derivatives can exist as a mixture of different structural isomers called tautomers. The most common form is the keto tautomer, but enol forms can also exist. acs.orgacs.org The relative stability of these tautomers is critical for the biological function of nucleic acids. Computational studies, using both DFT and ab initio methods, have shown that the diketo form of uracil is significantly more stable than its enol counterparts in both the gas phase and in aqueous solution. acs.orgresearchgate.net

| Tautomer | Relative Energy (kcal/mol) | Comment | Reference |

|---|---|---|---|

| Diketo | 0.0 | Most stable form in gas phase and solution. | acs.orgacs.org |

| Enol (O4-H) | ~10.8 | Significantly less stable in aqueous solution. | acs.org |

| Enol (O2-H) | >10.8 | Generally less stable than the O4-H enol form. | acs.org |

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry employs various solvation models to simulate the effects of a solvent on a solute molecule. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. nih.govacs.org

Studies on uracil derivatives have utilized methods like the Polarizable Continuum Model (PCM) and the Solvation Model on Density (SMD) to investigate stability and reactivity in solvents such as water, DMSO, and chloroform. nih.govresearchgate.net These calculations have shown that the relative stability of different conformers can change dramatically from the gas phase to a solvent. For example, for the uracil derivative cytidine, the syn conformer is most stable in the gas phase, while the anti conformer is favored in all solvents studied. nih.gov For this compound, solvation models would be used to predict its solubility and how its reactivity is altered in different biological and chemical environments, providing insights crucial for understanding its behavior in solution. nih.gov

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful insights into the molecular world, enabling the study of interactions and dynamics that are often difficult to observe experimentally. For this compound and its analogs, these methods are crucial for predicting potential biological targets and evaluating their drug-like properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in identifying potential biological targets for a molecule like this compound and understanding the molecular basis of its activity. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

In studies of uracil derivatives, molecular docking has been successfully employed to understand their mechanism of action against various macromolecular targets. For instance, uracil-appended benzylic amines have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. biruni.edu.tr Docking studies revealed that these compounds can act as bifunctional inhibitors, with the uracil moiety potentially interacting with the peripheral anionic site (PAS) of the enzyme. biruni.edu.tr

For a hypothetical docking study of this compound against a protein target, the binding energy and key interacting residues would be of primary interest. The butyl and ethyl groups would be expected to form hydrophobic interactions, while the uracil core could participate in hydrogen bonding with amino acid residues in the binding pocket. The outcomes of such a study could be tabulated to compare the binding affinities of different uracil analogs, as illustrated in the hypothetical table below.

Table 1: Hypothetical Ligand-Protein Docking Results for Uracil Analogs

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Protein X | -8.5 | Leu12, Val34, Ser56 |

| Uracil | Protein X | -4.2 | Ser56, Gly57 |

| 5-Fluorouracil | Protein X | -5.1 | Ser56, Arg102 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex and observing any conformational changes that may occur upon binding. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.

In the context of uracil analogs, MD simulations have been used to investigate the stability of their complexes with biological targets. biruni.edu.tr Such simulations can confirm the binding mode predicted by docking studies and provide insights into the flexibility of the ligand and the protein's binding site. For this compound, an MD simulation would track the stability of its interaction with a target protein over a period of nanoseconds, monitoring parameters like root-mean-square deviation (RMSD) to assess conformational stability.

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico ADME prediction tools have become an essential part of the early-stage drug discovery process, allowing for the rapid assessment of a compound's drug-likeness. These tools use computational models to predict various physicochemical and pharmacokinetic properties based on the molecule's structure.

For this compound, an in silico ADME assessment would involve the calculation of properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.

Computational platforms can also predict a compound's potential for metabolism by cytochrome P450 enzymes, its likelihood of penetrating the blood-brain barrier, and its potential for causing toxicity. The results of such an analysis for this compound and related compounds can be summarized in a data table to facilitate comparison and guide chemical modifications to improve their pharmacokinetic profile.

Table 2: Predicted ADME Properties and Drug-Likeness of Uracil Analogs

| Compound | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|

| This compound | 210.27 | 2.5 | 1 | 2 | 0 |

| Uracil | 112.09 | -1.0 | 2 | 2 | 0 |

| 5-Fluorouracil | 130.08 | -0.9 | 2 | 2 | 0 |

Data for analogs are sourced from publicly available databases for illustrative comparison.

Molecular Mechanisms of Biological Activity of Uracil Derivatives

Interactions with Nucleic Acids

Uracil (B121893) derivatives can exert biological effects through direct interaction with nucleic acids, leading to interference with their structure and function. The mechanisms can range from binding to DNA and RNA to being incorporated into the nucleic acid strands, thereby disrupting normal cellular processes.

DNA Binding Modes, including Intercalation

While specific studies on the DNA binding of 5-Butyl-3-ethyl-6-methyluracil are not available, uracil derivatives have been shown to interact with DNA primarily through non-covalent means. These interactions often involve groove binding, where the molecule fits into the minor or major grooves of the DNA double helix. Such binding is typically stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the DNA bases or sugar-phosphate backbone.

Intercalation, the insertion of a planar molecule between the base pairs of DNA, is less common for simple uracil derivatives unless they are part of a larger, planar aromatic system. The non-planar alkyl groups (butyl and ethyl) on this compound would likely hinder effective intercalation. Therefore, it is more plausible that its interactions would be confined to groove binding.

Mechanisms of Interference with DNA Replication and Transcription

Uracil analogs can interfere with DNA replication and transcription by acting as substitutes for natural pyrimidine (B1678525) bases, primarily thymine. The structural similarity allows them to be recognized by DNA polymerases.

A key mechanism is the metabolic conversion of the uracil derivative into a deoxynucleoside triphosphate, which is then incorporated into the growing DNA strand in place of thymidine (B127349) triphosphate. This incorporation can have several consequences:

Replication Errors: The presence of an unnatural base can cause mispairing during subsequent rounds of DNA replication, leading to mutations.

Chain Termination: In some cases, the incorporated analog may prevent the addition of the next nucleotide, causing chain termination.

Altered DNA Structure: The presence of the analog can alter the local conformation of the DNA helix, affecting the binding of replication and transcription factors.

Research on the closely related compound 5-bromo-3-sec-butyl-6-methyluracil has demonstrated its ability to replace thymine in the DNA of mice, highlighting the potential for such analogs to be incorporated into genetic material nih.gov.

RNA Interactions and Functional Modulation

Similar to their effects on DNA, uracil derivatives can be metabolized into ribonucleoside triphosphates and incorporated into RNA during transcription. This can disrupt RNA function in several ways:

Altered RNA Processing: The presence of an analog can interfere with splicing, capping, and polyadenylation of messenger RNA (mRNA).

Inhibition of Translation: Modified codons within the mRNA may not be recognized correctly by the ribosome, leading to premature termination or the incorporation of incorrect amino acids into proteins.

Disruption of Non-coding RNA: The function of transfer RNA (tRNA), ribosomal RNA (rRNA), and other non-coding RNAs can be impaired, affecting protein synthesis and cellular regulation.

Enzyme Inhibition Mechanisms

A primary mode of action for many biologically active uracil derivatives is the inhibition of key enzymes involved in cellular metabolism, particularly those essential for cell growth and division.

Inhibition of Enzymes in Nucleic Acid Synthesis (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Uracil derivatives are well-known for their ability to target enzymes critical for the synthesis of nucleotides, the building blocks of DNA.

Thymidylate Synthase (TS): This enzyme is crucial for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. It catalyzes the methylation of deoxyuridine monophosphate (dUMP). Many uracil-based inhibitors function as dUMP analogs. They bind to the active site of thymidylate synthase, often forming a stable complex that prevents the natural substrate from binding and being converted. This leads to a depletion of the thymidylate pool, which in turn inhibits DNA synthesis and cell proliferation nih.gov.

Dihydrofolate Reductase (DHFR): DHFR is another critical enzyme in the nucleotide synthesis pathway. It regenerates tetrahydrofolate, a cofactor required by thymidylate synthase. Inhibition of DHFR depletes the cell of this essential cofactor, which indirectly shuts down thymidylate synthesis and, consequently, DNA replication nih.gov. While many DHFR inhibitors are structurally related to folic acid, certain heterocyclic compounds, including those with pyrimidine scaffolds similar to uracil, have been investigated as DHFR inhibitors. They act as competitive inhibitors, binding to the active site of DHFR and preventing the reduction of dihydrofolate.

Table 1: Examples of Uracil Derivatives and Their Enzyme Inhibition Targets Note: The following data are for various uracil derivatives and are presented for illustrative purposes, as specific data for this compound is not available.

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| 5-Fluorouracil | Thymidylate Synthase | Forms a stable covalent complex with the enzyme and its cofactor. | nih.gov |

| Pyrimethamine | Dihydrofolate Reductase | Competitive inhibitor, binds to the active site. | nih.gov |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

Certain uracil derivatives have been identified as potent inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The inhibition mechanism for uracil derivatives often involves a "dual binding" or "bifunctional" interaction with the enzyme nih.govnih.gov. AChE has a long, narrow active site gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. Uracil-based inhibitors can be designed to interact with both sites simultaneously:

One part of the molecule, often a side chain, can block the entrance to the gorge by interacting with the PAS.

The uracil core or another part of the molecule can interact with amino acid residues within the gorge, further stabilizing the binding and preventing acetylcholine from reaching the catalytic site.

Molecular modeling and kinetic studies of various 6-methyluracil (B20015) derivatives have shown that their inhibitory mechanism is often due to the obstruction of the active site entrance by the inhibitor's structure biruni.edu.tr. The bulky alkyl groups on this compound could potentially contribute to such steric hindrance within the enzyme's active site gorge.

Carbonic Anhydrase Isozyme Inhibition Pathways

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.it Uracil derivatives have emerged as a class of carbonic anhydrase inhibitors. nih.govnih.gov

The primary mechanism of inhibition for many non-sulfonamide compounds involves interaction with the Zn(II) ion in the enzyme's active site. Studies on various uracil derivatives have demonstrated their ability to inhibit human carbonic anhydrase isozymes I and II (hCA I and hCA II). Kinetic investigations have shown that these uracil derivatives often act as competitive inhibitors with the substrate. nih.govnih.gov The inhibitory potency is influenced by the specific substitutions on the uracil ring. For instance, derivatives containing hydroxyl groups have been investigated, suggesting that these moieties may participate in coordinating the zinc ion, a common feature for other non-classical inhibitors like phenols. nih.govunifi.it

Table 1: Inhibition Constants (K_I) of Selected Uracil Derivatives Against Human Carbonic Anhydrase Isozymes

| Compound | K_I for hCA I (µM) | K_I for hCA II (µM) |

|---|---|---|

| Compound 4 * | 0.085 | 0.355 |

| Compound 5 * | 0.115 | 0.185 |

| Compound 11 * | 0.155 | 0.1715 |

| Compound 12 * | 428 | 645 |

Note: Compound numbers are as designated in the source study. nih.govnih.gov Data represents examples of uracil derivatives, not this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Principles

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. mdpi.com Its inhibition leads to increased endogenous levels of these signaling lipids, producing analgesic and anti-inflammatory effects. mdpi.com The uracil scaffold, specifically as a 2,4-dioxopyrimidine ring, has been incorporated into FAAH inhibitors. researchgate.net

The principle of inhibition for many classes of FAAH inhibitors, including those based on heterocyclic structures like uracil, often involves the presence of an electrophilic carbon. This electrophilic center is susceptible to nucleophilic attack by a catalytic serine residue within the FAAH active site, leading to the formation of a stable, covalent adduct. This covalent modification inactivates the enzyme. The intrinsic electron-withdrawing properties of the uracil ring can enhance the electrophilicity of an adjacent functional group, making it a key component for potent inhibitory activity. researchgate.net

Orotidine Monophosphate Decarboxylase (OMPDCase) Inhibition Mechanisms

Orotidine Monophosphate Decarboxylase (OMPDCase) is an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides, catalyzing the conversion of orotidine monophosphate (OMP) to uridine monophosphate (UMP). researchgate.netwikipedia.org Due to its critical role, it is a target for therapeutic agents. nih.gov

The catalytic mechanism of OMPDCase is notable for its immense rate acceleration and is understood to proceed through a stepwise process involving a stabilized vinyl carbanion intermediate. wikipedia.orgnih.gov The reaction begins with the decarboxylation of OMP, which forms a short-lived and highly basic carbanion at the C6 position of the pyrimidine ring. wikipedia.org This unstable intermediate is stabilized by interactions within the enzyme's active site, particularly by a protonated lysine residue, before it is quenched by a proton to yield the final UMP product. wikipedia.org

Inhibition of OMPDCase is typically achieved using substrate or transition-state analogs. Uracil derivatives substituted at the C6 position are a significant class of inhibitors designed to probe this mechanism. researchgate.net A potent example is 6-hydroxyuridine monophosphate (BMP), which acts as a powerful competitive inhibitor by mimicking the transition state of the reaction. wikipedia.orgnih.gov

Receptor Binding and Modulation

P2Y2 Receptor Agonism Mechanisms

The P2Y2 receptor is a G protein-coupled receptor (GPCR) that is activated by the endogenous uracil nucleotide Uridine-5'-triphosphate (UTP) and the adenine (B156593) nucleotide Adenosine-5'-triphosphate (ATP). nih.goveurekaselect.com Activation of the P2Y2 receptor is involved in various physiological processes, including ion transport and inflammation.

The mechanism of agonism involves the binding of a nucleotide like UTP to the extracellular domain of the P2Y2 receptor. This binding event induces a conformational change in the receptor's transmembrane helices, which in turn activates intracellular heterotrimeric G proteins, typically of the Gq family. guidetopharmacology.org Activated Gq stimulates phospholipase C, leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium levels. eurekaselect.com Structure-activity relationship studies of uracil derivatives have shown that modifications to the uracil base, ribose sugar, or phosphate chain can significantly alter potency and selectivity. For instance, 2-thio substitution on the uracil ring of UTP enhances agonist potency at the P2Y2 receptor. nih.govresearchgate.net

Histamine H3 Receptor Ligand Interactions

The histamine H3 receptor (H3R) is a GPCR that acts as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. nih.govmdpi.com As such, H3R antagonists and inverse agonists are investigated for their potential in treating neurological disorders. nih.gov

Uracil-based motifs have been successfully incorporated into the design of H3R ligands. nih.gov The binding of these ligands follows a common pharmacophore model for H3R, which includes a basic amine moiety, a linker, and a hydrophobic aromatic region. nih.gov The key molecular interactions typically involve:

An electrostatic interaction or salt bridge between the protonated basic amine of the ligand (often in a piperidine or similar ring) and a conserved aspartic acid residue (Asp114) in the third transmembrane domain of the receptor. nih.govresearchgate.net

Table 2: Binding Affinities (pK_i) of Selected Uracil-Based Ligands for the Human Histamine H3 Receptor (hH3R)

| Compound | pK_i (hH3R) |

|---|---|

| Compound 9 * | 8.14 |

| Compound 17 * | 8.15 |

Note: Compound numbers are as designated in the source study. nih.gov Data represents examples of uracil derivatives, not this compound.

G Protein-Coupled Receptor 84 (GPR84) Activity

G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids and is implicated in inflammation and immune responses. nih.govnih.gov It is coupled to inhibitory Gi proteins. nih.gov Recent research has identified a class of uracil derivatives that act as potent agonists at GPR84. nih.govacs.org

These compounds, such as 6-alkylamino-substituted uracils, are thought to function as lipid mimetics. nih.gov The mechanism of action involves binding to the GPR84 receptor, which leads to the activation of the associated Gi protein. This activation inhibits adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. acs.org Structure-activity relationship studies have demonstrated that the length of the alkyl chain at the 6-position of the uracil ring is a critical determinant of agonist potency. A C6 (hexyl) to C10 (decyl) chain length has been shown to confer high potency. acs.org These uracil-derived agonists were also found to be selective for GPR84 over other free fatty acid receptors. nih.gov

Table 3: Agonist Activity (EC_50) of Selected 6-Alkylamino-Uracil Derivatives at Human GPR84

| Compound | Alkyl Chain Length | EC_50 (nM) |

|---|---|---|

| Compound 19 * | C5 (Pentyl) | 460 |

| Compound 20 * | C6 (Hexyl) | 5.0 |

| Compound 21 * | C7 (Heptyl) | 12 |

| Compound 4 * | C8 (Octyl) | 512 |

| Compound 22 * | C9 (Nonyl) | 30 |

| Compound 23 * | C10 (Decyl) | 21 |

Note: Compound numbers are as designated in the source study. acs.org Data represents examples of uracil derivatives, not this compound.

Underlying Molecular Mechanisms of Antimicrobial Potency

The antimicrobial potential of uracil derivatives is often linked to their ability to interfere with microbial DNA replication and other vital enzymatic pathways. For many Gram-positive bacteria, a key target is the replication-specific DNA polymerase IIIC (Pol IIIC). nih.gov A number of substituted uracil analogs have been shown to be potent and competitive inhibitors of this enzyme. nih.gov By binding to Pol IIIC, these compounds can halt DNA synthesis, thereby inhibiting bacterial growth and proliferation.

The general mechanism involves the uracil derivative acting as an analog to natural pyrimidine bases, allowing it to interact with the enzyme's active site or allosteric sites. The nature of the substituents on the uracil ring plays a crucial role in the potency and selectivity of this inhibition. For instance, studies on 3-substituted-6-(3-ethyl-4-methylanilino)uracils have demonstrated that neutral, moderately polar substituents at the N3 position contribute to potent antibacterial activity. nih.gov While the exact inhibitory profile of this compound has not been detailed, its structure suggests a potential for similar interactions.

The chemotherapeutic efficacy of uracil derivatives, in a broader sense, is also related to their capacity to inhibit other enzymes crucial for DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase). nih.gov

| Compound Class | Target Organism Type | Molecular Target/Mechanism | Observed Effect |

|---|---|---|---|

| 3-substituted-6-(anilino)uracils | Gram-positive bacteria | Competitive inhibition of DNA polymerase IIIC | Inhibition of bacterial growth |

| 5-alkyl-6-(piperazinyl)uracils | Gram-positive and Gram-negative bacteria | Mechanism under investigation, likely enzyme inhibition | Broad-spectrum antibacterial activity |

| 5-alkynyl pyrimidine nucleoside analogs | Mycobacterium species | Inhibition of mycobacterial growth | Antimycobacterial activity |

Mechanisms of Antiviral Activity (e.g., HIV viral capsid inhibition, viral replication interference)

Uracil derivatives are a significant class of antiviral agents, particularly in the context of Human Immunodeficiency Virus (HIV). mdpi.comnih.govkuleuven.be The primary mechanism for many of these compounds is the non-competitive inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the viral genome. rjptonline.org These molecules, often referred to as non-nucleoside reverse transcriptase inhibitors (NNRTIs), bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inactivates it and halts the conversion of viral RNA to DNA. mdpi.comrjptonline.org

The structure-activity relationships of these NNRTIs suggest that specific substitutions on the uracil ring are critical for high-affinity binding to the allosteric site of the reverse transcriptase. For example, the presence of a 1-benzyl group and a 3-(3,5-dimethylbenzyl) group on the uracil ring has been found in highly active and selective inhibitors of HIV-1 replication. rjptonline.org

Beyond reverse transcriptase inhibition, the HIV-1 capsid has emerged as another viable target for uracil derivatives and other small molecules. mdpi.com The viral capsid is crucial for multiple stages of the HIV life cycle, including reverse transcription, nuclear import, and uncoating. Compounds that target the capsid can disrupt its stability and morphology, interfering with both the early and late stages of viral replication. While specific studies on this compound as a capsid inhibitor are not available, this remains a potential mechanism of antiviral action for this class of compounds.

| Compound Class | Primary Viral Target | Mechanism of Action | Result |

|---|---|---|---|

| 1,3-disubstituted uracils (NNRTIs) | HIV-1 Reverse Transcriptase | Allosteric binding and non-competitive inhibition | Interference with viral replication |

| 1-(benzyl)-5-(phenylamino)uracil derivatives | HIV-1 Reverse Transcriptase | Non-nucleoside inhibition | Inhibition of viral polymerase activity |

| General Uracil Analogs | HIV-1 Capsid Protein | Disruption of capsid assembly/disassembly | Suppression of viral infectivity |

Molecular Basis of Antitumor Activity (e.g., cell cycle disruption, enzyme targeting)

The antitumor activity of uracil derivatives is perhaps their most well-known therapeutic application, with compounds like 5-fluorouracil being used in cancer chemotherapy. researchgate.net The molecular mechanisms underlying their anticancer effects are multifaceted and can include the disruption of the cell cycle and the targeting of specific enzymes involved in cancer cell proliferation.

One of the primary mechanisms is the inhibition of thymidylate synthase, which leads to a depletion of thymidine, a necessary component of DNA. This disruption of DNA synthesis can trigger apoptosis (programmed cell death) in rapidly dividing cancer cells. Additionally, uracil analogs can be incorporated into both DNA and RNA, leading to dysfunction and cell death.

More targeted mechanisms have also been identified. For instance, some uracil-based compounds have been shown to act as inhibitors of topoisomerase I (Topo I), an enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. nih.gov By inhibiting Topo I, these compounds can lead to DNA damage and the induction of apoptosis in tumor cells. nih.gov

Furthermore, the cytotoxic effects of substituted uracil acyclic nucleosides have been demonstrated against various tumor cell lines, indicating their potential to induce cell death through various pathways. nih.gov While the specific molecular basis of antitumor activity for this compound has not been elucidated, its structural similarity to other biologically active uracil derivatives suggests it could potentially exert its effects through similar mechanisms of enzyme inhibition and cell cycle disruption.

| Mechanism | Molecular Target | Cellular Outcome |

|---|---|---|

| Enzyme Inhibition | Thymidylate Synthase | Inhibition of DNA synthesis, induction of apoptosis |

| Enzyme Inhibition | Topoisomerase I | DNA damage, induction of apoptosis |

| Nucleic Acid Disruption | Incorporation into DNA/RNA | Disruption of cell cycle, cytotoxicity |

Emerging Research Directions and Future Perspectives for Uracil Derivatives

Development of Novel and Efficient Synthetic Methodologies

The creation of diverse libraries of uracil (B121893) derivatives for screening and development hinges on the availability of robust and efficient synthetic routes. Traditional methods are often being replaced by modern techniques that offer higher yields, shorter reaction times, and more environmentally friendly conditions.

Key developments include:

Multi-Component Reactions (MCRs): The Biginelli reaction, a classic MCR, remains a powerful tool for creating dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) in a single step. wikipedia.orgnih.govorganic-chemistry.org Modern variations of this reaction employ catalysts like ytterbium(III) triflate or indium(III) chloride and may be performed under solvent-free or microwave-assisted conditions to improve yields and reduce environmental impact. organic-chemistry.orgyoutube.comillinois.edu

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of various uracil derivatives, including the condensation of 5-bromouracil (B15302) with amines. nih.govmdpi.com

Diversity-Oriented Synthesis: New strategies are being developed to access previously difficult-to-synthesize derivatives. For instance, an efficient, diversity-oriented synthesis of 5-sulfone-substituted uracils has been established, which avoids the need for protecting groups and allows for the creation of a variety of related heterocycles from simple acyclic precursors. acs.org

These advanced methodologies are crucial for producing structurally complex molecules like 5-Butyl-3-ethyl-6-methyluracil and for rapidly generating analogues for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Uracil Derivatives

| Methodology | Description | Advantages | Reference(s) |

|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent waste, time-saving. | nih.govnih.govacs.org |

| Biginelli Reaction (MCR) | A three-component reaction between an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. | Atom economy, operational simplicity, rapid access to complex molecules. | wikipedia.orgnih.govillinois.edu |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Drastically reduced reaction times, often higher yields, improved purity. | nih.govmdpi.com |

| Palladium-Catalyzed Cross-Coupling | Reactions like the Stille coupling are used to form new carbon-carbon bonds at specific positions on the uracil ring. | High functional group tolerance, allows for precise substitution patterns. | nih.govacs.org |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in the development of uracil derivatives, enabling the rational design of molecules with desired properties and predicting their biological activity before synthesis. These in silico methods save significant time and resources in the drug discovery pipeline.

Key computational techniques include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (e.g., a uracil derivative) when bound to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov It has been successfully used to study the interactions of uracil derivatives with targets like thymidylate synthase, HIV capsid protein, and dipeptidyl peptidase-4 (DPP-4). nih.govnih.govnih.gov For example, docking studies helped reveal that novel pyran-functionalized uracils could interact strongly with DNA gyrase, corroborating their observed anticancer activity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models, built using calculated molecular descriptors, can predict the activity of new, unsynthesized uracil derivatives. nih.govmdpi.com QSAR studies have been applied to uracil-based benzoic acid derivatives to explore novel DPP-4 inhibitors for diabetes treatment. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing its stability and confirming the interactions predicted by molecular docking. nih.govnih.gov This method was used to validate the binding stability of uracil derivatives designed as HIV capsid inhibitors. nih.gov

These computational tools allow researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and optimize lead compounds by suggesting specific structural modifications to improve binding and activity.

Table 2: Computational Techniques in Uracil Derivative Research

| Technique | Application | Purpose | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predict ligand-protein binding modes and affinities. | Identify potential biological targets; guide rational drug design. | nih.govnih.govtandfonline.com |

| QSAR | Correlate chemical structure with biological activity. | Predict the potency of novel compounds; optimize lead structures. | nih.govmdpi.comamanote.com |

| Molecular Dynamics (MD) | Simulate the movement of atoms in a ligand-receptor complex over time. | Assess the stability of binding; refine interaction models. | nih.govnih.gov |

Exploration of New Biological Targets and Signaling Pathways

While uracil derivatives are well-known for their anticancer and antiviral activities, primarily through the inhibition of nucleic acid synthesis, current research is uncovering a much broader range of biological targets. nih.govsci-hub.runih.gov This expansion opens up therapeutic possibilities for a wide array of diseases.

Emerging biological targets for uracil derivatives include:

Fatty Acid Amide Hydrolase (FAAH): A series of 2,4-dioxopyrimidine-1-carboxamides, built on the uracil scaffold, have been identified as potent inhibitors of FAAH, an enzyme involved in pain and inflammation signaling. semanticscholar.orgnih.gov This discovery positions uracil derivatives as potential new analgesics and anti-inflammatory agents. nih.gov

Carbonic Anhydrases (CAs): Uracil derivatives have shown potent, low-nanomolar inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II), which are implicated in conditions like glaucoma and epilepsy. nih.govresearchgate.net

Thymidine (B127349) Phosphorylase (TP): In addition to thymidylate synthase, thymidine phosphorylase is another key enzyme in nucleotide metabolism that is being targeted by uracil analogues like 6-amino uracil derivatives in cancer therapy. amanote.com

Uracil-DNA Glycosylase (UNG): This DNA repair enzyme is essential for the virulence of some viruses and bacteria and is considered a promising target for antiviral and antibacterial drugs. mdpi.com N1-substituted 6-(p-alkylanilino)uracils are being developed as UNG inhibitors. mdpi.com

HIV Capsid Protein (CA): Novel uracil derivatives have been designed as inhibitors of the HIV capsid protein, a target distinct from the reverse transcriptase enzyme traditionally inhibited by nucleoside analogues. wikipedia.orgnih.gov

The discovery of these new targets demonstrates the versatility of the uracil scaffold and its potential to modulate diverse signaling pathways, paving the way for the development of drugs for metabolic diseases, neurological disorders, and a wider range of infectious agents. mdpi.comnih.gov

Table 3: Selected Biological Targets for Uracil Derivatives

| Biological Target | Therapeutic Area | Example Uracil Class | Reference(s) |

|---|---|---|---|

| Thymidylate Synthase (TS) | Oncology | 5-Fluorouracil, Substituted uracils | nih.govnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | 2,4-Dioxopyrimidine-1-carboxamides | semanticscholar.orgnih.gov |

| Carbonic Anhydrases (hCA I, hCA II) | Glaucoma, Epilepsy | Salicylidene uracils | nih.govresearchgate.net |

| HIV Capsid Protein (CA) | HIV/AIDS | Bispyrimidine and tetrapyrimidine diones | wikipedia.orgnih.gov |

| Uracil-DNA Glycosylase (UNG) | Antiviral, Antibacterial | N1-substituted 6-(anilino)uracils | mdpi.com |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Uracil-based benzoic acids | nih.gov |

Integration of Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. This approach is increasingly being integrated into the development of novel uracil derivatives, moving beyond traditional high-throughput screening to a more rational and targeted process.

The SBDD process typically involves:

Target Structure Determination: Obtaining the 3D structure of the target protein (e.g., an enzyme) through techniques like X-ray crystallography or cryo-electron microscopy.

Active Site Analysis: Identifying key amino acid residues and pockets within the target's active site that are crucial for ligand binding.

In Silico Design and Docking: Using computational tools to design uracil derivatives that fit snugly into the active site and form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key residues. nih.gov For instance, a four-point pharmacophore model for HIV capsid protein inhibitors was used as a basis to design novel bispyrimidine dione (B5365651) derivatives. nih.gov

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the computational predictions. nih.govnih.gov

Iterative Optimization: Analyzing the structure of the co-complex (target bound to the inhibitor) to inform the next round of design, further refining the molecule's structure to enhance potency and selectivity.

This rational design approach has been instrumental in developing uracil derivatives targeting enzymes like thymidylate synthase and HIV proteins, where understanding the precise interactions within the binding pocket is critical for achieving high affinity and specificity. nih.govnih.govnih.gov

Potential Applications in Chemical Biology and Advanced Functional Materials

The unique chemical properties of the uracil scaffold extend its utility beyond medicine into the realms of chemical biology and materials science. The ability of uracil to form specific hydrogen bonds and participate in π-stacking interactions makes it an excellent building block for creating highly organized supramolecular structures and functional materials.

Emerging applications include:

Chemical Biology Probes: Uracil derivatives can be functionalized with fluorescent tags or reactive groups to serve as probes for studying biological processes or identifying new protein targets.

Coordination Polymers and MOFs: Uracil-based ligands, such as uracil-1-acetic acid, can be used to construct nano-coordination polymers (NCPs) with metal ions like Copper(II). acs.org These materials can be designed to have specific structural properties and may offer synergistic therapeutic effects, for example, by combining the bioactivity of the metal center with that of the uracil ligand. acs.org

Herbicides and Pesticides: Certain uracil derivatives containing a diazine ring have been developed and are used as antiphotosynthetic herbicides to control weeds in a variety of crops. wikipedia.org

Crystal Engineering: The predictable hydrogen-bonding patterns of uracil derivatives are exploited in crystal engineering to design and construct materials with desired physicochemical properties, such as solubility and stability. rsc.org Investigating how different functional groups on the uracil ring direct the formation of specific supramolecular synthons is an active area of research. rsc.orgresearchgate.net

The exploration of uracil derivatives in these fields is still in its early stages but holds significant promise for the development of novel sensors, smart materials, and agricultural chemicals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-butyl-3-ethyl-6-methyluracil, and how can structural purity be validated?

- Methodology : A common approach for uracil derivatives involves nucleophilic substitution or alkylation of the uracil core. For example, alkylation of 6-methyluracil (a structurally related compound) with butyl and ethyl halides under basic conditions (e.g., NaH/DMF) could yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization is recommended.

- Validation : Confirm purity and structure using H/C NMR (compare with PubChem/NIST spectral data for analogous uracil derivatives) and high-resolution mass spectrometry (HRMS). Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Reverse-phase HPLC with UV detection (λ ~254 nm) using a C18 column and mobile phase (e.g., acetonitrile:water 70:30, pH 4.5 adjusted with acetic acid). For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred.

- Validation : Spike-and-recovery experiments in serum or tissue homogenates to determine limits of detection (LOD) and quantification (LOQ). Cross-validate with electrochemical sensors (e.g., gold thin-film electrodes functionalized with aptamers, as described in immunoassay protocols for similar compounds) .

Advanced Research Questions

Q. How do substituent variations (butyl, ethyl, methyl) influence the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodology : Conduct comparative molecular dynamics simulations (e.g., using Gaussian or AMBER software) to model interactions with biological targets (e.g., enzymes or receptors). Compare logP values (octanol-water partition coefficients) experimentally via shake-flask assays to assess lipophilicity trends relative to analogs like Terbacil (5-chloro-3-tert-butyl-6-methyluracil) .

- Data Interpretation : Corrogate substituent effects with in vitro permeability assays (Caco-2 cell monolayers) and metabolic stability studies (e.g., liver microsomes).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Replicate studies under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) to eliminate environmental variability. Use isothermal titration calorimetry (ITC) to directly measure binding affinities for suspected targets, minimizing assay interference.

- Case Study : If conflicting cytotoxicity data arise, validate via orthogonal assays (e.g., MTT vs. ATP luminescence) and control for redox-active impurities (e.g., via cyclic voltammetry) .

Q. How can computational models predict the environmental fate or degradation pathways of this compound?

- Methodology : Employ quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity. Validate predictions with experimental photolysis studies (UV-Vis irradiation in aqueous solutions) and HPLC-MS analysis of degradation byproducts.

- Data Integration : Cross-reference with EPA system naming conventions and hazard classifications for structurally related pyrimidinediones .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and waste disposal of this compound during experiments?

- Safety Measures : Use nitrile gloves, lab coats, and chemical fume hoods. Avoid skin contact, as uracil derivatives may exhibit sensitization potential (refer to SDS guidelines for analogs like 5-acetylamino-6-amino-3-methyluracil-d3 hydrate) .

- Waste Management : Neutralize acidic/basic residues before disposal. Collect organic waste in designated containers for incineration by licensed facilities.

Q. How do researchers address batch-to-batch variability in synthesized this compound?

- Quality Control : Implement strict reaction monitoring (TLC or inline FTIR). Use orthogonal characterization (e.g., F NMR if fluorine tags are introduced in derivatives) and statistical batch analysis (ANOVA for purity/impurity profiles) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| LogP (Predicted) | 2.8 (EPI Suite) | |

| UV λmax | 254 nm (HPLC-UV) | |

| Thermal Stability | Decomposition >200°C (DSC) | |

| Synthetic Yield | 65-72% (alkylation route) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.